molecular formula C10H12O2 B3052325 2-Phenoxytetrahydrofuran CAS No. 40324-40-1

2-Phenoxytetrahydrofuran

Cat. No.: B3052325
CAS No.: 40324-40-1
M. Wt: 164.2 g/mol
InChI Key: PBCTYXBHPFCNBB-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Ether Derivatives

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and synthetic chemistry. researchgate.netwikipedia.org They are fundamental components of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Within this broad class, tetrahydrofuran (B95107) (THF), a five-membered cyclic ether, is a prominent member. wikipedia.orgstfc.ac.uk Its saturated ring system behaves similarly to acyclic ethers but with a modified steric profile. wikipedia.orguou.ac.in

The introduction of a phenoxy group (-O-C₆H₅) to the tetrahydrofuran ring creates a phenoxytetrahydrofuran scaffold, an ether derivative that combines the properties of both the aliphatic cyclic ether and the aromatic phenyl group. This fusion gives rise to unique chemical characteristics and reactivity, making these scaffolds valuable intermediates in organic synthesis. vulcanchem.com

Significance of Tetrahydrofuran Ring Systems in Molecular Design

The tetrahydrofuran ring is a crucial structural motif in a wide array of chemical compounds, including natural products like acetogenins. wisdomlib.org Its presence significantly influences the stereochemistry and conformational flexibility of a molecule. vulcanchem.comwisdomlib.org The THF ring can adopt various conformations, such as envelope or twist forms, depending on the nature and position of its substituents. vulcanchem.comresearchgate.net This conformational behavior is critical in determining a molecule's interaction with biological targets.

Furthermore, the ether oxygen in the THF ring can participate in hydrogen bonding, influencing the solubility and transport properties of the parent molecule. vulcanchem.commdpi.com The stability of the THF ring under various reaction conditions, coupled with its ability to be functionalized, makes it an attractive component in the design of new molecules with specific properties. nih.gov

Overview of Substituted Phenoxytetrahydrofuran Frameworks in Advanced Syntheses

Substituted phenoxytetrahydrofuran frameworks are pivotal intermediates in the synthesis of a variety of complex organic molecules, including pharmaceuticals. The specific substitution pattern on both the tetrahydrofuran and the phenyl rings allows for fine-tuning of the molecule's properties and reactivity.

For instance, derivatives of 2-phenoxytetrahydrofuran are crucial in the synthesis of empagliflozin (B1684318), a medication used to treat type 2 diabetes. vulcanchem.com The stereochemistry at the C3 position of the tetrahydrofuran ring is essential for the drug's binding affinity to its target, the SGLT-2 receptor. vulcanchem.com The synthesis of such complex molecules often relies on the strategic use of substituted phenoxytetrahydrofuran building blocks, highlighting their importance in modern synthetic chemistry. vulcanchem.comgoogle.com

Chemical and Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . vulcanchem.com Its structure consists of a tetrahydrofuran ring substituted at the 2-position with a phenoxy group. vulcanchem.com

Interactive Data Table: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
Boiling Point~250–260°C (estimated) vulcanchem.com
Density1.10–1.15 g/cm³ vulcanchem.com
SolubilityMiscible in THF, DMSO, methanol (B129727) vulcanchem.com

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra of analogous THF derivatives, protons on the tetrahydrofuran ring adjacent to the oxygen atom typically appear in the range of δ 3.5–4.5 ppm, while the aromatic protons of the phenoxy group resonate between δ 6.5–7.5 ppm. vulcanchem.com

Infrared (IR) Spectroscopy : The IR spectrum shows a strong absorption band around 1250 cm⁻¹ corresponding to the C–O–C stretching of the ether linkage and a peak at approximately 1600 cm⁻¹ due to the aromatic C=C stretching. vulcanchem.com

Mass Spectrometry (MS) : The mass spectrum exhibits a molecular ion peak at m/z 164.1, corresponding to the molecular formula C₁₀H₁₂O₂⁺. Fragmentation patterns are often dominated by the cleavage of the tetrahydrofuran ring. vulcanchem.com

Synthesis and Reactivity

Several synthetic routes have been developed for the preparation of this compound and its derivatives.

Key Synthetic Methodologies

Copper-Catalyzed C–O Bond Formation : A scalable method involves the copper-catalyzed oxidative coupling of phenol (B47542) derivatives with THF precursors. This approach often utilizes an oxidant like tert-butyl hydroperoxide (TBHP) and a Cu(I) catalyst, achieving high efficiency. vulcanchem.com

Hydrogenation of Furan (B31954) Derivatives : The catalytic hydrogenation of 2-phenoxyfuran over a palladium on carbon (Pd/C) catalyst can be used to saturate the furan ring, yielding this compound. vulcanchem.com

Acid-Catalyzed Cyclization : The treatment of 1,4-diols with a strong acid such as sulfuric acid (H₂SO₄) can induce cyclization to form the THF ring. The phenoxy group can be introduced subsequently via nucleophilic substitution. vulcanchem.com

Reactivity Profile

The reactivity of this compound is influenced by both the tetrahydrofuran ring and the phenoxy group. The ether linkage can be cleaved under harsh acidic conditions. The aromatic ring can undergo electrophilic substitution reactions, and the α-protons on the THF ring can be involved in radical reactions. The phenoxy group enhances aromatic interactions, making the compound a suitable partner in various coupling reactions. vulcanchem.com

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block in organic synthesis.

Role as a Precursor in Complex Molecule Synthesis

As previously mentioned, substituted this compound derivatives are key intermediates in the synthesis of empagliflozin. vulcanchem.com The synthesis of this complex drug molecule involves the coupling of a functionalized this compound derivative with a glucopyranoside precursor. vulcanchem.com

Utility in the Construction of Novel Heterocyclic Systems

The this compound scaffold can serve as a starting point for the construction of more complex heterocyclic systems. The reactivity of both the THF and the phenoxy moieties allows for a variety of chemical transformations, leading to the generation of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyoxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCTYXBHPFCNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452485
Record name Furan, tetrahydro-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40324-40-1
Record name Furan, tetrahydro-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Substituted Phenoxytetrahydrofuran Derivatives

Strategies for Tetrahydrofuran (B95107) Ring Construction and Functionalization

The formation of the core tetrahydrofuran ring is a critical step in the synthesis of 2-phenoxytetrahydrofuran derivatives. Various strategies have been developed, broadly categorized into intramolecular cyclization approaches and ring-opening reactions of suitable precursors.

Intramolecular Cyclization Approaches for Tetrahydrofuran Formation

Intramolecular cyclization is a powerful strategy for the construction of the tetrahydrofuran ring, typically involving the formation of a C-O bond from an acyclic precursor. These reactions often proceed via nucleophilic attack of a hydroxyl group onto an electrophilic carbon center within the same molecule.

One common approach involves the acid-catalyzed cyclization of γ-hydroxy olefins. For instance, the treatment of γ,δ-unsaturated alcohols with an acid can promote intramolecular hydroalkoxylation, leading to the formation of a five-membered ether ring. The regioselectivity of this cyclization is governed by Baldwin's rules, which generally favor the 5-exo-tet cyclization pathway to form the tetrahydrofuran ring.

Another widely used method is the intramolecular Williamson ether synthesis, where a γ-halo alcohol or a γ-hydroxy alcohol bearing a good leaving group (e.g., a tosylate or mesylate) is treated with a base to induce cyclization. The stereochemistry of the resulting tetrahydrofuran can often be controlled by the stereochemistry of the starting acyclic precursor.

Palladium-catalyzed oxidative cyclization of alkenols provides a modern and efficient route to substituted tetrahydrofurans. nih.gov This method involves the intramolecular attack of a hydroxyl group on a palladium-activated alkene. The use of chiral ligands can render these reactions enantioselective. For example, γ-hydroxy terminal alkenes can react with aryl bromides in the presence of a palladium catalyst to yield substituted tetrahydrofurans with high diastereoselectivity. nih.gov

Precursor TypeReactionConditionsProductYield (%)Diastereomeric Ratio (d.r.)
γ-Hydroxy terminal alkenePd-catalyzed cyclizationPd₂(dba)₃, DPE-Phos, NaOtButrans-2,5-disubstituted THFup to >20:1Not specified
γ-Hydroxy internal alkenePd-catalyzed cyclizationPd(OAc)₂, P(o-tol)₃, NaOtBu2,1'-disubstituted THFGood3-5:1
Alkenol with H-bond acceptorPd-catalyzed oxidative cyclizationPdCl₂, 1,4-benzoquinone1,1,4-trisubstituted THFNot specifiedup to 7:1

Ring-Opening Reactions of Precursors Leading to Tetrahydrofuran Derivatives

Ring-opening reactions of strained cyclic precursors, such as epoxides, offer an alternative and often stereocontrolled route to functionalized tetrahydrofurans. The intramolecular attack of a tethered nucleophile onto an epoxide ring is a key strategy in this regard.

For example, the acid-catalyzed intramolecular cyclization of epoxyalcohols is a common method for constructing tetrahydrofuran and tetrahydropyran (B127337) rings. The regioselectivity of the ring opening is influenced by the substitution pattern of the epoxide and the reaction conditions. Generally, the 5-exo cyclization is favored, leading to the formation of tetrahydrofuran derivatives.

The ring-opening of epoxides with pendant silanols has also been reported as a novel method. nih.gov This reaction can be catalyzed by Lewis acids or Brønsted acids and proceeds with high regioselectivity and diastereoselectivity. Interestingly, with certain substrates, a tandem cyclization-rearrangement sequence can lead to the formation of tetrahydrofuran products from acyclic precursors that might otherwise be expected to form larger rings. nih.gov

PrecursorCatalyst/ReagentConditionsProductYield (%)
trans-Epoxide with pendant silanolPh₃C⁺BF₄⁻ (15 mol%), NaHCO₃ (1 equiv.)CH₂Cl₂Tetrahydrofuran derivative60
cis-Epoxide with pendant silanolPh₃C⁺BF₄⁻ (15 mol%), NaHCO₃ (1 equiv.)CH₂Cl₂Diastereomeric tetrahydrofuranSimilar to trans

Formation of the Aryloxy Linkage

The introduction of the phenoxy group at the 2-position of the tetrahydrofuran ring is a crucial step that can be achieved through various etherification and coupling strategies. The choice of method often depends on the available starting materials and the desired stereochemistry.

Etherification Reactions (e.g., Nucleophilic Substitution of Alcohols with Phenols, Mitsunobu-type Reactions)

Direct nucleophilic substitution is a fundamental method for forming the C-O bond of the aryloxy linkage. This can involve the reaction of a tetrahydrofuran derivative bearing a leaving group at the 2-position with a phenoxide nucleophile. For example, 2-halotetrahydrofurans can react with phenols in the presence of a base to afford 2-phenoxytetrahydrofurans.

The Mitsunobu reaction is a particularly versatile and widely used method for the synthesis of aryl ethers from alcohols and phenols. wikipedia.org This reaction proceeds with inversion of stereochemistry at the alcohol carbon, making it a powerful tool for stereocontrolled synthesis. In the context of this compound synthesis, the reaction between tetrahydrofuran-2-ol and a phenol (B47542) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) provides a direct route to the desired product. The reaction is generally high-yielding and tolerates a wide range of functional groups on both the phenol and the tetrahydrofuran moiety. nih.gov

AlcoholPhenolReagentsSolventProductYield (%)
Tetrahydrofuran-2-olPhenolPPh₃, DIADTHFThis compoundNot specified
(R)-Tetrahydrofuran-3-ol4-(5-bromo-2-chlorobenzyl)phenolPPh₃, DIADDCM(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuranNot specified

Coupling Reactions for Phenoxy Integration

Modern transition metal-catalyzed cross-coupling reactions have emerged as powerful methods for the formation of C-O bonds, including the aryloxy linkage in this compound derivatives.

Palladium-catalyzed C-O coupling reactions, such as the Buchwald-Hartwig amination-type coupling adapted for ethers, can be employed. These reactions typically involve the coupling of a tetrahydrofuran-2-ol or a related derivative with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base.

Another approach involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which can directly lead to the formation of 2-aryl- or 2-benzyl-substituted tetrahydrofurans. nih.gov While not directly forming a phenoxy linkage, this methodology provides a route to precursors that could be further elaborated to introduce the oxygen atom.

Stereoselective and Asymmetric Synthesis of Chiral Phenoxytetrahydrofuran Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. The synthesis of chiral phenoxytetrahydrofuran derivatives can be achieved through various stereoselective and asymmetric strategies.

Diastereoselective synthesis often relies on substrate control, where the existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the reduction of a lactol derived from a chiral starting material, such as (S)-glutamic acid, followed by reaction with a nucleophile can lead to the formation of trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov

Enantioselective synthesis aims to create a single enantiomer of a chiral product from an achiral or racemic starting material. This is often achieved through the use of chiral catalysts or reagents. For instance, asymmetric cyclization reactions, such as the palladium-catalyzed oxidative cyclization of alkenols using chiral ligands, can provide enantioenriched tetrahydrofurans. nih.gov A sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been developed for the efficient synthesis of 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities (up to 97% ee). jsynthchem.com

The Mitsunobu reaction, due to its inherent S(_N)2 mechanism, provides a reliable method for controlling the stereochemistry at the C-2 position of the tetrahydrofuran ring. wikipedia.org Starting with an enantiomerically pure tetrahydrofuran-2-ol, the Mitsunobu reaction with a phenol will proceed with inversion of configuration, leading to the formation of an enantiomerically pure this compound.

Starting MaterialReactionCatalyst/ReagentProductDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)
Acetylated γ-lactol from (S)-glutamic acidReaction with titanium enolatesTiCl₄, N-acetyl (R)-oxazolidin-2-thionetrans-2,5-disubstituted THF90:10 - 100:0
γ,δ-Unsaturated alcoholSequential Henry reaction and iodocyclizationCu-catalyst, chiral ligand2,5-polysubstituted THFNot specified / up to 97% ee
γ-hydroxyketone with chiral sulfoxideReduction of in situ lactolNot specified2,5-cis-disubstituted THF86:14

Employment of Chiral Starting Materials (e.g., (S)-3-hydroxytetrahydrofuran)

A foundational strategy for the synthesis of enantiomerically pure phenoxytetrahydrofuran derivatives involves the use of chiral starting materials. (S)-3-hydroxytetrahydrofuran is a key building block in this approach. wikipedia.orggoogle.comgoogle.comchemicalbook.com This chiral precursor can be synthesized from readily available and inexpensive chiral pool materials such as L-malic acid. google.comgoogle.com The synthesis typically involves the esterification of L-malic acid, followed by reduction and subsequent cyclization to yield (S)-3-hydroxytetrahydrofuran. google.comgoogle.com

One reported method involves the esterification of L-malic acid, followed by reduction with sodium borohydride (B1222165), and then cyclization to obtain (S)-(+)-3-hydroxytetrahydrofuran. google.com Another approach utilizes a LiCl/borohydride/lower alcohol reduction system for the conversion of L-dimethyl malate (B86768) to 1,2,4-butanetriol, which is then cyclized under the catalysis of p-toluenesulfonic acid to generate S-(3)-hydroxytetrahydrofuran. google.com The use of (S)-4-chloro-3-hydroxybutyric acid ethyl ester as a starting material has also been described, which is cyclized under alkaline conditions to produce (S)-3-tert-butyloxytetrahydrofuran, followed by deprotection to yield the desired product. chemicalbook.com

By starting with a molecule of known absolute stereochemistry, the chirality is directly incorporated into the target phenoxytetrahydrofuran derivative, thus avoiding the need for chiral separations or asymmetric induction steps later in the synthetic sequence. This "chiral pool" approach is a powerful and efficient method for accessing optically active compounds. ethz.ch

Chiral Catalyst Systems in Stereoselective Transformations (e.g., Organocatalysis, Metal-Catalyzed Processes)

In addition to using chiral starting materials, the stereoselective synthesis of phenoxytetrahydrofuran derivatives can be achieved through the use of chiral catalyst systems. These catalysts, which can be either metal-based or purely organic molecules (organocatalysts), are capable of inducing chirality in the product from achiral or racemic starting materials. jocpr.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Small organic molecules, such as proline and its derivatives, can act as catalysts to promote stereoselective reactions under mild and environmentally benign conditions. jocpr.com These catalysts operate by forming transient chiral intermediates with the substrates, thereby directing the stereochemical outcome of the reaction.

Metal-Catalyzed Processes often employ transition metal complexes with chiral ligands. rsc.org The development of such catalysts has been a major focus in asymmetric synthesis, leading to a wide array of catalytic systems capable of inducing high enantioselectivity in various transformations. jocpr.com For instance, chiral rhodium and palladium complexes have proven effective in enantioselective hydrogenation reactions, which can be a key step in the synthesis of chiral building blocks for more complex molecules. jocpr.com The chirality in these systems originates from the stereogenic metal center, which is coordinated by achiral ligands. rsc.org

The choice of catalyst and reaction conditions is crucial for achieving high levels of enantioselectivity and diastereoselectivity. These methods offer the advantage of generating chiral products from readily available achiral precursors, expanding the scope of accessible phenoxytetrahydrofuran derivatives.

Diastereoselective Control in Reaction Pathways

Achieving diastereoselective control is a critical aspect of synthesizing substituted phenoxytetrahydrofurans, which often contain multiple stereocenters. Diastereoselectivity refers to the preferential formation of one diastereomer over others. This control can be exerted through various strategies during the reaction. nih.gov

One approach involves substrate-controlled diastereoselection, where the existing stereocenters in the starting material influence the stereochemical outcome of subsequent reactions. ethz.ch For example, the size and orientation of substituents on a tetrahydrofuran ring can direct the approach of incoming reagents to a specific face of the molecule. nih.gov

Catalyst-controlled diastereoselectivity offers another powerful strategy. dntb.gov.uarsc.org In this case, the chiral catalyst dictates the stereochemical pathway of the reaction, potentially overriding the inherent facial bias of the substrate. This allows for the selective synthesis of diastereomers that might be difficult to obtain through substrate control alone. dntb.gov.uarsc.org For instance, in the synthesis of dihydropyrans, the use of a specific chiral catalyst was crucial for overcoming the intrinsic preference for the trans-isomer and selectively forming the cis-adduct. dntb.gov.ua

Reaction conditions, including the choice of Lewis acid, can also play a significant role in determining diastereoselectivity. For example, in the formation of 2,3-disubstituted tetrahydrofurans from γ-alkoxyallylstannanes, the use of BF3·OEt2 as a catalyst favored the formation of the trans-isomer, while thermal conditions led to the cis-isomer. nih.gov Careful manipulation of these factors is essential for the successful synthesis of complex, multi-substituted phenoxytetrahydrofuran derivatives with the desired stereochemistry.

Functional Group Interconversions and Modifications on the Aryl Moiety

Once the core phenoxytetrahydrofuran structure is established, further diversification can be achieved through functional group interconversions and modifications on the aryl moiety. These transformations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Friedel-Crafts Reactions (Acylation and Alkylation) on the Phenoxy Ring

Friedel-Crafts reactions are a classic set of reactions used to attach substituents to an aromatic ring and proceed via electrophilic aromatic substitution. wikipedia.org This methodology is highly applicable for the functionalization of the phenoxy ring in phenoxytetrahydrofuran derivatives.

Friedel-Crafts Acylation involves the reaction of the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org This reaction introduces an acyl group (R-C=O) onto the aromatic ring, forming an aryl ketone. youtube.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which helps to prevent polysubstitution. organic-chemistry.orgyoutube.com The acyl group is an electron-withdrawing meta-director. masterorganicchemistry.com

Friedel-Crafts Alkylation , on the other hand, involves the reaction of the aromatic ring with an alkyl halide, alkene, or alcohol, also in the presence of a Lewis acid catalyst. wikipedia.orgyoutube.com This reaction introduces an alkyl group onto the aromatic ring. However, Friedel-Crafts alkylation is often more challenging to control than acylation due to issues such as polyalkylation (the product is more reactive than the starting material) and carbocation rearrangements. youtube.comyoutube.com

These reactions provide a direct means to introduce carbon-based substituents onto the phenoxy ring, which can then be further modified.

Carbonyl Reduction Strategies (e.g., utilizing TiCl4/NaBH4, InCl3/Al/BF3·OEt2, TMDS/InBr3)

The carbonyl group introduced via Friedel-Crafts acylation can be reduced to either an alcohol or a methylene (B1212753) group (CH₂), providing access to a different set of functionalized phenoxytetrahydrofuran derivatives. The choice of reducing agent determines the outcome of the reduction. lscollege.ac.in

Reduction to an alcohol can be achieved using a variety of metal hydride reagents. wikipedia.org Sodium borohydride (NaBH₄) is a common and mild reducing agent capable of reducing aldehydes and ketones to the corresponding alcohols. wikipedia.orgorientjchem.org More complex reducing agents, such as zinc borohydride (Zn(BH₄)₂), can also be employed, sometimes in combination with other reagents to enhance selectivity. orientjchem.orgscielo.org.mx

Complete reduction of the carbonyl group to a methylene group can be accomplished through methods such as the Clemmensen reduction (using zinc-mercury amalgam in the presence of acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.commasterorganicchemistry.com These reactions are particularly useful for converting the acyl group from a Friedel-Crafts acylation into an alkyl group, effectively achieving a controlled alkylation without the risk of carbocation rearrangements. organic-chemistry.orgyoutube.com This two-step sequence of acylation followed by reduction is a valuable strategy for synthesizing linear alkyl-substituted aromatic compounds. youtube.com The reduction of the carbonyl group converts an electron-withdrawing acyl group into an electron-donating alkyl group, which is an ortho-, para- director. masterorganicchemistry.com

Halogenation and Cross-Coupling Methodologies (e.g., Negishi, Suzuki)

Halogenation of the phenoxy ring provides a versatile handle for further functionalization through cross-coupling reactions. The introduction of a halogen atom (e.g., bromine, iodine) onto the aromatic ring can be achieved through electrophilic aromatic substitution.

Once halogenated, the phenoxytetrahydrofuran derivative can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov This reaction is known for its high functional group tolerance and has been used for the synthesis of multisubstituted halogenated olefins. nih.gov

The Suzuki coupling utilizes an organoboron compound (such as a boronic acid or ester) which reacts with an organic halide catalyzed by a palladium(0) complex. This reaction is widely used due to the stability and low toxicity of the organoboron reagents.

Other cross-coupling reactions, such as the Stille coupling (using organotin compounds), also provide effective means for elaborating the structure of the phenoxy ring. mit.edu These methodologies allow for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups, onto the aromatic moiety of the phenoxytetrahydrofuran.

Regioselective Functionalization of the Phenoxy Ring

The phenoxy group in this compound directs electrophilic aromatic substitution to the ortho and para positions due to the electron-donating nature of the ether oxygen atom. This directing effect is a cornerstone of regioselective functionalization. Furthermore, directed ortho-metalation provides a powerful strategy for exclusively functionalizing the position adjacent to the ether linkage.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce substituents onto the phenoxy ring. The ether linkage activates the aromatic ring, facilitating these transformations.

Halogenation: Bromination and iodination of the phenoxy ring are well-documented, particularly in the synthesis of precursors for pharmaceutical agents like empagliflozin (B1684318). For instance, the bromination of (S)-3-(4-benzylphenoxy)tetrahydrofuran derivatives can be achieved using N-bromosuccinimide (NBS), yielding the corresponding bromo-substituted compounds.

Nitration: The introduction of a nitro group onto the phenoxy ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The electron-donating phenoxy group directs the nitration primarily to the para position, leading to the formation of 2-(4-nitrophenoxy)tetrahydrofuran derivatives.

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group onto the aromatic ring. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), an acyl chloride or anhydride reacts with this compound. The phenoxy group directs the acylation to the ortho and para positions. For example, the acylation of anisole, a compound with a similar activating methoxy (B1213986) group, with acetyl chloride yields a mixture of 2-methoxyacetophenone (B1211565) and 4-methoxyacetophenone. vedantu.com A similar regioselectivity is expected for this compound.

Interactive Data Table: Electrophilic Aromatic Substitution of Phenoxy Ethers

ReactionSubstrateReagent(s)Product(s)Yield (%)Reference(s)
Bromination(S)-3-(4-benzylphenoxy)tetrahydrofuran derivativeNBSBromo-substituted derivative-N/A
NitrationThis compoundHNO₃, H₂SO₄2-(4-Nitrophenoxy)tetrahydrofuran- researchgate.net
AcylationAnisoleAcetyl chloride, AlCl₃2-Methoxyacetophenone and 4-Methoxyacetophenone- vedantu.com

Directed ortho-Metalation (DoM):

Directed ortho-metalation is a powerful technique for achieving regioselective functionalization exclusively at the ortho position of the phenoxy ring. This method utilizes a directing metalation group (DMG), which in this case is the ether oxygen of the phenoxy group. The DMG coordinates to an organolithium reagent, such as n-butyllithium, facilitating the deprotonation of the adjacent ortho proton. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

This strategy provides a predictable and highly regioselective route to ortho-substituted this compound derivatives, which can be difficult to obtain through classical electrophilic aromatic substitution due to the competing formation of the para isomer.

Derivatization at other positions on the Tetrahydrofuran ring

Functionalization of the tetrahydrofuran ring in this compound presents a different set of challenges compared to the phenoxy ring. The saturated nature of the tetrahydrofuran moiety necessitates different synthetic strategies, such as C-H activation, radical-mediated reactions, or the use of pre-functionalized tetrahydrofuran precursors.

C-H Functionalization:

Direct catalytic C-H functionalization of the tetrahydrofuran ring is an emerging and powerful tool. While the C2 and C5 positions are generally more reactive, selective functionalization at the C3 and C4 positions can be achieved with appropriate directing groups or catalysts. For instance, rhodium-catalyzed C-H insertion reactions have been shown to functionalize the C-H bonds of tetrahydrofuran. Photocatalytic methods using bromine radicals can selectively activate the α-C–H bond of tetrahydrofuran for cross-coupling reactions. rsc.org

Synthesis of Substituted Tetrahydrofuran Precursors:

An alternative approach involves the synthesis of a pre-functionalized tetrahydrofuran ring which is then coupled with a phenol. For example, the synthesis of (S)-(3)-hydroxytetrahydrofuran can be achieved from L-malic acid. This chiral alcohol can then be used in a Mitsunobu reaction with a substituted phenol to generate a variety of this compound derivatives with functionality at the C3 position.

Oxidative and Radical-Mediated Reactions:

Oxidative methods can be employed to introduce functionality onto the tetrahydrofuran ring. For example, the catalytic oxidation of tetrahydrofuran can lead to the formation of γ-butyrolactone. Radical-mediated reactions also offer a pathway to functionalize the tetrahydrofuran ring. For example, trifunctionalization reactions of alkenes initiated by radical addition can be adapted to introduce multiple substituents. vedantu.com

Interactive Data Table: Derivatization of the Tetrahydrofuran Ring

PositionMethodReagent(s)/CatalystProduct TypeReference(s)
C2/C5Photocatalytic C-H FunctionalizationnBu₄NBr, 4-CzIPNC-S and C-C coupled products rsc.org
C3Synthesis from Chiral PrecursorL-Malic acid -> (S)-(3)-hydroxytetrahydrofuran3-Hydroxy-substituted derivativesN/A
VariousDiastereoselective SynthesisThermally reactive 1,5-diene-tert-butyl carbonates2,3,4-Trisubstituted tetrahydrofurans nsf.gov

Mechanistic Organic Chemistry of Phenoxytetrahydrofuran Transformations

Elucidation of Reaction Mechanisms in Synthesis

The formation of 2-phenoxytetrahydrofuran and its substituted analogues can be achieved through various synthetic routes. The mechanistic underpinnings of these methods, including Friedel-Crafts reactions, reductive pathways, and ether bond formation, are critical for controlling the reaction outcomes.

Detailed Mechanisms of Friedel-Crafts Processes

Friedel-Crafts reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. In the context of phenoxytetrahydrofuran derivatives, Friedel-Crafts acylation is a key step. vulcanchem.comgoogle.comacs.org

The reaction typically involves the acylation of a phenoxy-substituted compound with a suitable acylating agent, often an acid chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). acs.orgmt.com The mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl halide, leading to the formation of a highly electrophilic acylium ion, [R-C=O]⁺. This ion is resonance-stabilized. mt.com

Electrophilic Aromatic Substitution: The electron-rich phenoxy ring acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring. mt.comopen.ac.uk

Deprotonation and Regeneration of Catalyst: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.com

A patented route for a key intermediate of empagliflozin (B1684318) involves the Friedel-Crafts acylation of (S)-3-phenoxytetrahydrofuran with 2-chloro-5-iodobenzoic acid. google.com The use of titanium tetrachloride (TiCl₄) as a catalyst has been shown to be a cleaner alternative to aluminum chloride in similar Friedel-Crafts acylations. acs.org

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation

Lewis AcidAdvantagesDisadvantages
AlCl₃ Strong catalyst, widely used. mt.comCan lead to side reactions and complex workup procedures. acs.org
TiCl₄ Milder, cleaner reactions, often with higher yields. acs.orgCan be more expensive than AlCl₃.
BF₃·OEt₂ Used in combination with reducing agents for one-pot reductions. acs.orgMay require specific reaction conditions.

Reductive Pathways and Proposed Intermediates

Following acylation, the resulting ketone is often reduced to a methylene (B1212753) group to furnish the final diarylmethane structure present in many SGLT2 inhibitors. vulcanchem.comacs.org Common reduction methods include the use of triethylsilane (Et₃SiH) with a Lewis acid like BF₃·OEt₂ or a combination of TiCl₄ and sodium borohydride (B1222165) (NaBH₄). acs.org

A plausible mechanism for the silane-mediated reduction involves:

Activation of the Carbonyl: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Hydride Transfer: Triethylsilane delivers a hydride to the activated carbonyl carbon.

Elimination: A subsequent elimination step, often involving the formation of a stable silyl (B83357) ether intermediate, followed by hydrolysis, yields the methylene group.

In some cases, alternative reducing agents like indium(III) chloride (InCl₃) in combination with aluminum and BF₃·OEt₂ are employed. acs.org Another method utilizes tetramethyldisiloxane (TMDS) catalyzed by indium bromide for the reduction of the carbonyl to a methylene group. google.com

Mechanistic Aspects of Ether Bond Formation

The formation of the ether linkage between the phenol (B47542) and the tetrahydrofuran (B95107) ring is a critical step in the synthesis of this compound. This can be achieved through several methods, including the Williamson ether synthesis and copper-catalyzed C-O bond formation.

The Williamson ether synthesis involves the reaction of a phenoxide with a suitable tetrahydrofuran derivative bearing a leaving group (e.g., a halide or sulfonate) via an Sₙ2 mechanism. masterorganicchemistry.com The reaction is most efficient with primary leaving groups on the tetrahydrofuran ring to minimize competing elimination reactions. masterorganicchemistry.com

A more modern and scalable approach involves the copper-catalyzed oxidative coupling of phenols with tetrahydrofuran. vulcanchem.com The proposed mechanism for this transformation is as follows:

Oxidative Activation: A Cu(I) catalyst is oxidized to Cu(II), which facilitates the deprotonation of the phenol.

C-H Activation: The α-C-H bond of the tetrahydrofuran ring is activated, leading to the formation of a Cu-O intermediate.

Reductive Coupling: The phenoxy group substitutes at the 2-position of the tetrahydrofuran ring, followed by reductive elimination to yield the this compound product and regenerate the Cu(I) catalyst. vulcanchem.com

Ring-Opening Reactions of Tetrahydrofuran within Substituted Frameworks

The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by substituents or catalysts.

Nucleophilic Attack and Sₙ2 Pathways

The ring-opening of cyclic ethers like tetrahydrofuran is an important transformation in organic synthesis as it allows for the stereospecific synthesis of molecules through nucleophilic attack via an Sₙ2 mechanism. acs.orgacs.org In the presence of a strong acid, the ether oxygen of the tetrahydrofuran ring can be protonated, making it a good leaving group. masterorganicchemistry.com A subsequent backside attack by a nucleophile at one of the α-carbons leads to the cleavage of a C-O bond and opening of the ring. masterorganicchemistry.com If the α-carbon is a stereocenter, this reaction proceeds with an inversion of configuration. masterorganicchemistry.com

This type of reaction is fundamental to understanding the stability and potential side reactions of phenoxytetrahydrofuran derivatives under acidic conditions. For instance, acid-catalyzed ring-opening of the tetrahydrofuran moiety can occur, where protonation of the ether oxygen weakens the C-O bond, leading to ring cleavage.

Catalyzed Ring Opening (e.g., Borane-mediated, Lewis Acid Activation)

Lewis acids can catalyze the ring-opening of tetrahydrofuran by coordinating to the ether oxygen, which polarizes the C-O bonds and makes the α-carbons more susceptible to nucleophilic attack. mdpi.com Boranes, in particular, have been shown to be effective in promoting the ring-opening of THF. nih.govresearchgate.net

In some systems, "frustrated Lewis pairs" (FLPs), which consist of a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, can activate and cleave the C-O bond of tetrahydrofuran. researchgate.net The Lewis acid activates the ether, and the Lewis base acts as the nucleophile to open the ring.

Borane-mediated ring-opening can also be part of a cooperative catalytic system. For example, combining borane (B79455) Lewis acids with potassium acetate (B1210297) crown ether complexes can mediate the ring-opening copolymerization of oxetanes, a process that shares mechanistic similarities with THF ring-opening. rsc.org The proposed mechanism involves the activation of the cyclic ether by the borane, facilitating nucleophilic attack. rsc.org

Table 2: Reagents and Conditions for Tetrahydrofuran Ring-Opening

Catalyst/ReagentMechanismProduct Type
Strong Acid (e.g., HI, H₂SO₄) Protonation followed by Sₙ2 attack by a nucleophile. masterorganicchemistry.comDihalides or diols, depending on the nucleophile. masterorganicchemistry.com
Lewis Acids (e.g., B(C₆F₅)₃) Coordination to ether oxygen, followed by nucleophilic attack. mdpi.comFunctionalized linear ethers. mdpi.com
Frustrated Lewis Pairs (FLPs) Activation by Lewis acid and nucleophilic attack by Lewis base. researchgate.netZwitterionic or neutral ring-opened products. researchgate.net
Borane/Potassium Cooperativity Cooperative activation of the ether and nucleophile. rsc.orgCopolymers (in the case of copolymerization). rsc.org

Theoretical Studies on Ring Stability and Reactivity

Theoretical studies on this compound and its derivatives provide crucial insights into the stability of the tetrahydrofuran (THF) ring and its reactivity. The THF ring is not planar and can adopt various conformations, with the most common being the envelope and twist (or half-chair) forms. The presence of the phenoxy substituent at the 2-position significantly influences the conformational equilibrium and, consequently, the molecule's reactivity.

Computational models, such as those employing Density Functional Theory (DFT), are used to predict the most stable conformations and the energy barriers between them. For the unsubstituted THF cation, the twisted (C2-symmetric) and bent (CS-symmetric) conformers are separated by a small energy barrier. However, in the cationic state, only the C2 conformation is observed to be stable. rsc.orgnih.gov This suggests that transformations involving cationic intermediates will likely proceed through a C2-symmetric THF ring. The adiabatic ionization energy of THF has been accurately estimated to be 9.4256 ± 0.0004 eV, corresponding to the transition between the neutral and cationic ground states, both of C2 symmetry. rsc.org

The phenoxy group, being an electron-withdrawing substituent, can influence the electron distribution within the THF ring, affecting bond lengths and angles. This, in turn, impacts the ring's stability and the activation energies for various reactions. For instance, in derivatives of this compound, the stereochemistry at the 3-position is critical for biological activity, highlighting the importance of conformational control. vulcanchem.com The presence of halogen substituents on the phenoxy ring can further modulate electronic and steric properties, influencing reactivity and interactions with biological targets. cymitquimica.com

Conformational Analysis and Stereochemical Control

Influence of Substituents on Tetrahydrofuran Ring Conformation

The conformation of the tetrahydrofuran (THF) ring in this compound and its derivatives is highly dependent on the nature and position of other substituents on the ring. The five-membered THF ring is flexible and undergoes pseudorotation, a continuous interconversion between various envelope and twist conformations. The presence of substituents breaks the symmetry and favors certain conformations over others.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of substituted tetrahydrofurans in solution. researchgate.net For instance, in 2-(benzotriazol-1-yl)-substituted tetrahydrofurans, the analysis of proton and carbon NMR signals allows for the assignment of the predominant conformation. researchgate.net Similarly, for 3-substituted-2,3,4,5-tetrahydro-1-benzoxepins, a related seven-membered ring system, the introduction of substituents like methyl or methoxy (B1213986) groups can significantly alter the equilibrium between chair and twist-boat conformations. cdnsciencepub.com While some derivatives exist predominantly in a single chair form, others show a significant population of the twist-boat conformer. cdnsciencepub.com

The anomeric effect, a stereoelectronic effect, can also play a role in stabilizing certain conformations, particularly when an electronegative atom like oxygen is present at the anomeric position (C2). The orientation of the phenoxy group (axial vs. equatorial) will be influenced by a combination of steric hindrance and stereoelectronic effects.

The table below summarizes the conformational preferences observed in various substituted heterocyclic systems, providing insights into the factors that likely govern the conformation of substituted 2-phenoxytetrahydrofurans.

Compound/SystemSubstituent(s)Predominant Conformation(s)Reference
3-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin3-MethoxyCₐ:Cₑ:TB (70:20:10) cdnsciencepub.com
3,3-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin3,3-DimethylC:TB (90:10) cdnsciencepub.com
3,3-Dimethoxy-2,3,4,5-tetrahydro-1-benzoxepin3,3-DimethoxyC:TB (92:8) cdnsciencepub.com
Tetrahydrofuran CationNoneC₂ (Twisted) rsc.orgnih.gov

Cₐ: Axial Chair, Cₑ: Equatorial Chair, TB: Twist-Boat, C: Chair

The data indicates that even for a single substituent, a mixture of conformers can exist in equilibrium. The introduction of geminal substituents at the 3-position, whether polar or nonpolar, tends to stabilize the twist-boat conformation relative to the unsubstituted ring. cdnsciencepub.com This is attributed to the alleviation of steric strain in the non-planar twist-boat form. cdnsciencepub.com

Intrinsic Reaction Coordinate Calculations for Pathway Elucidation

Intrinsic Reaction Coordinate (IRC) calculations are a computational tool used to map the minimum energy reaction pathway (MERP) connecting a transition state to its corresponding reactants and products. uni-muenchen.dejussieu.frscm.comepfl.ch This method is invaluable for verifying that a calculated transition state indeed connects the desired minima and for elucidating the detailed mechanism of a chemical transformation. uni-muenchen.deepfl.ch

In the context of this compound transformations, IRC calculations can provide a step-by-step visualization of the geometric changes that occur during a reaction, such as a ring-opening, substitution, or rearrangement. The calculation starts from the optimized geometry of the transition state and follows the path of steepest descent on the potential energy surface in mass-weighted coordinates. jussieu.frscm.com

For example, in the study of rearrangement reactions of related sulfur-containing heterocycles, IRC calculations have been used to show that a proposed 1,5-oxygen migration mechanism was energetically unfavorable. researchgate.net Instead, the calculations supported an alternative pathway involving an arene oxide intermediate. researchgate.net This demonstrates the power of IRC in distinguishing between competing mechanistic hypotheses.

The process of an IRC calculation involves several steps:

Locating the Transition State: An initial guess for the transition state geometry is optimized using appropriate quantum chemical methods.

Frequency Calculation: A frequency calculation is performed on the optimized transition state to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

IRC Calculation: The IRC calculation is initiated from the transition state, proceeding in both the forward and reverse directions along the reaction path. jussieu.fr

The output of an IRC calculation is a series of molecular geometries and their corresponding energies, which can be visualized to create a reaction energy profile. This profile shows the energy changes as the reaction progresses from reactants, through the transition state, to the products.

Computational StepPurposeKey Output
Transition State OptimizationLocate the highest energy point along the reaction path.Optimized geometry of the transition state.
Frequency CalculationCharacterize the stationary point and verify it is a true transition state.One imaginary frequency.
IRC CalculationMap the minimum energy path connecting the transition state to reactants and products.Reaction energy profile and a series of molecular geometries along the reaction coordinate. epfl.ch

By applying IRC calculations to reactions involving this compound, researchers can gain a detailed understanding of the reaction mechanism, including the specific atomic motions involved in bond breaking and formation, and the stereochemical outcome of the transformation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of 2-phenoxytetrahydrofuran, offering precise information about the chemical environment of each proton and carbon atom.

High-resolution proton (¹H) NMR spectroscopy allows for the mapping of proton environments within the this compound molecule. The chemical shifts (δ) of the tetrahydrofuran (B95107) (THF) ring protons are typically observed in the range of δ 3.5–4.5 ppm, influenced by the adjacent oxygen atom. vulcanchem.com Protons on the phenoxy group, being aromatic, resonate further downfield, generally between δ 6.5–7.5 ppm. vulcanchem.com

For substituted derivatives, these chemical shifts can vary significantly. For instance, in (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, the aromatic protons exhibit complex multiplets in the range of δ 6.75–7.65 ppm due to the electronic effects of the halogen substituents. vulcanchem.com Similarly, for (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, the aromatic protons appear as a multiplet between δ 7.19–7.26 ppm, while the methine proton (CH) of the THF ring is found around δ 4.87–4.89 ppm and the methylene (B1212753) protons (CH₂) are observed between δ 3.86–3.90 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

CompoundProtonChemical Shift (ppm)Multiplicity
(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuranAr-H7.65d, J = 8.4 Hz
Ar-H7.30dd, J = 8.4, 2.0 Hz
Ar-H6.85–6.75m
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuranArH7.26–7.19m
CH4.89–4.87m
CH₂3.90–3.86m

Data sourced from various studies and presented for illustrative purposes. vulcanchem.com

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, minimizing signal overlap and allowing for the identification of individual carbon atoms, including quaternary carbons. oregonstate.edu

Generally, carbons in the ether linkage (C-O) of the THF ring appear in the range of 60-80 ppm. pdx.edu The aromatic carbons of the phenoxy group resonate in the typical aromatic region of 125-170 ppm. oregonstate.edu The specific chemical shifts are sensitive to the electronic environment; for instance, the presence of electronegative substituents can cause significant downfield shifts. libretexts.org In complex derivatives, computational methods like Density Functional Theory (DFT) are sometimes used to help assign ¹³C NMR signals, especially when heavy atoms like iodine are present, which can cause distinct deshielding effects.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Carbon EnvironmentChemical Shift Range (ppm)
Alkyl C-O (Ether/Alcohol)60 - 80
Aromatic C-H125 - 150
Aromatic C-O150 - 170

This table provides general ranges based on established principles of ¹³C NMR spectroscopy. oregonstate.edupdx.edulibretexts.org

For unambiguous structural elucidation of complex this compound derivatives, two-dimensional (2D) NMR techniques are employed. rsc.org These experiments reveal correlations between different nuclei, providing a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the THF ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the THF ring to the phenoxy group and any substituents on the aromatic ring.

The combination of these 2D NMR techniques was instrumental in confirming the structure of impurities found during the synthesis of related pharmaceutical compounds, such as Empagliflozin (B1684318). informahealthcare.com

NMR spectroscopy is a powerful tool for determining the stereochemistry of chiral centers in this compound derivatives. The relative stereochemistry can often be deduced from coupling constants (J-values) and through-space interactions observed in Nuclear Overhauser Effect (nOe) experiments. wordpress.com

For example, the (S)-configuration of the tetrahydrofuran ring in intermediates for Empagliflozin is crucial for its biological activity. This specific stereochemistry is confirmed using techniques like single-crystal X-ray diffraction and supported by NMR data. kaimosi.com The spatial arrangement of substituents on the THF ring influences the conformation of the ring itself, which in turn affects the observed chemical shifts and coupling constants of the ring protons. wordpress.com In some cases, derivatization of the molecule, for instance, by forming an acetonide from a diol, can lock the conformation and make the stereochemical analysis by NMR more straightforward. wordpress.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of this compound derivatives, as it typically keeps the molecule intact. vulcanchem.comgoogle.com In ESI-MS, a molecular ion peak, often corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, is observed, which allows for the direct determination of the molecular weight. vulcanchem.comrsc.org For example, the molecular ion of (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is detected at an m/z (mass-to-charge ratio) of 415.0 as the [M+H]⁺ adduct. vulcanchem.com

When harder ionization techniques like electron ionization (EI) are used, the molecular ion is often more energetic and prone to fragmentation. libretexts.org The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, fragmentation is often dominated by the cleavage of the tetrahydrofuran ring. vulcanchem.com The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the experimental mass value that can be compared against the theoretical mass calculated from its molecular formula, C₁₀H₁₂O₂.

The theoretical monoisotopic mass of this compound is calculated to be 164.08373 atomic mass units (amu). Experimental determination via HRMS would be expected to yield a value that corresponds to this theoretical mass within a very narrow margin of error (typically in the parts-per-million range), thereby confirming the elemental formula C₁₀H₁₂O₂. This level of precision allows for the confident differentiation of this compound from other isomers or compounds with the same nominal mass.

ParameterValue
Molecular FormulaC₁₀H₁₂O₂
Theoretical Monoisotopic Mass (amu)164.08373
Nominal Mass (amu)164

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by fragmenting the molecular ion (M⁺˙) and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, revealing the connectivity of atoms within the structure.

For this compound (m/z = 164.1), the fragmentation is reported to be dominated by the cleavage of the tetrahydrofuran ring. vulcanchem.com The process typically begins with the ionization of the molecule, often targeting one of the lone pair electrons on the oxygen atoms. The resulting molecular ion is then subjected to collision-induced dissociation.

Key fragmentation pathways include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the ether oxygen within the THF ring is a common pathway for ethers.

Ring-Opening Fragmentation: The THF ring can open and subsequently fragment into smaller, stable ions. A primary fragmentation would involve the separation of the phenoxy group from the tetrahydrofuranyl moiety.

Loss of the Phenoxy Radical: Cleavage of the ether C-O bond can result in the formation of a phenoxy radical (C₆H₅O•) and a tetrahydrofuranyl cation with m/z 71.

Formation of the Phenonium Ion: Alternatively, cleavage can lead to a stable phenonium ion [M-C₄H₇O]⁺ with m/z 93.

These fragmentation patterns allow for the reconstruction of the molecular structure, confirming the presence and linkage of the phenoxy and tetrahydrofuran components.

m/zProposed Fragment IdentityFragmentation Pathway
164[C₁₀H₁₂O₂]⁺˙Molecular Ion (M⁺˙)
93[C₆H₅O]⁺Cleavage of the C-O ether bond
71[C₄H₇O]⁺Cleavage of the C-O ether bond
77[C₆H₅]⁺Loss of CO from the phenoxy fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The spectrum is distinguished by strong absorptions corresponding to the aryl ether and aromatic ring systems. vulcanchem.com A prominent band is observed for the asymmetric C-O-C (aryl-alkyl ether) stretching vibration. Additionally, characteristic peaks for the aromatic C=C stretching and C-H bending vibrations of the benzene (B151609) ring are present. The aliphatic C-H stretching vibrations from the tetrahydrofuran ring are also clearly visible.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic (sp² C-H)
2990-2850C-H StretchAliphatic (sp³ C-H)
~1600C=C StretchAromatic Ring vulcanchem.com
~1250Asymmetric C-O-C StretchAryl-Alkyl Ether vulcanchem.com
~1100C-O StretchCyclic Ether (THF)

X-ray Crystallography for Solid-State Structural Characterization

While X-ray diffraction has been successfully used to confirm the absolute stereochemistry of various substituted derivatives of this compound, a review of the current scientific literature indicates that specific X-ray crystallography data for the unsubstituted parent compound, this compound, has not been reported. Therefore, its precise solid-state conformation, crystal packing, and intermolecular interactions remain to be experimentally determined.

Despite a comprehensive search for scholarly articles and research data, there is a notable absence of specific computational chemistry and theoretical investigations focused solely on the chemical compound “this compound” in publicly accessible scientific literature. Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the user's specified outline.

The requested topics, such as Density Functional Theory (DFT) applications in reaction mechanism studies, prediction of spectroscopic properties, conformational energetics, and transition state modeling for this compound, require specific research data that does not appear to be available. While computational studies exist for other substituted furans and tetrahydrofuran derivatives, extrapolating this information to this compound would not meet the required standards of scientific accuracy and would fall outside the strict constraints of the provided outline.

Therefore, in the interest of providing accurate and non-hallucinatory information, this article cannot be generated as requested due to the lack of specific research findings for "this compound."

Computational Chemistry and Theoretical Investigations of Phenoxytetrahydrofurans

Ligand-Protein Interaction Modeling for Bioactive Derivatives

Computational modeling, particularly ligand-protein interaction analysis, has become an indispensable tool in modern drug discovery to elucidate the binding mechanisms of bioactive molecules at the atomic level. For derivatives of 2-phenoxytetrahydrofuran, which have been identified as potent inhibitors of the sodium-glucose cotransporter 2 (SGLT2), in silico techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict binding conformations, affinities, and key intermolecular interactions that govern their inhibitory activity. nih.govisfcppharmaspire.comnih.gov

SGLT2 is a crucial protein in the kidney responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. isfcppharmaspire.comnih.gov The inhibition of this transporter is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.gov The general structure of SGLT2 inhibitors, such as the widely recognized 'gliflozins', features a glucose or a glucose-mimicking moiety that anchors the molecule in the sugar-binding site, and an aglycone portion that extends into an adjacent hydrophobic pocket, contributing to binding affinity and selectivity. Bioactive phenoxytetrahydrofuran derivatives mimic this pharmacophore, with the tetrahydrofuran (B95107) ring acting as the sugar-mimicking moiety.

Molecular docking studies are routinely performed to investigate how these derivatives fit into the SGLT2 binding site. These simulations utilize the crystal structures of SGLT2, often obtained from the Protein Data Bank (PDB), to model the interactions. isfcppharmaspire.comjppres.com The primary goal is to predict the most stable binding pose of the ligand and to quantify the strength of the interaction, typically expressed as a docking score or binding energy in kcal/mol. nih.govisfcppharmaspire.com

Research has identified several key amino acid residues within the SGLT2 active site that are critical for inhibitor binding. These interactions are fundamental to the stability of the ligand-protein complex. For instance, the tetrahydrofuran ring of a potential inhibitor is expected to form hydrogen bonds with polar residues in the glucose-binding region, while the phenoxy group and its substituents engage in hydrophobic and aromatic interactions in the aglycone pocket.

Studies on analogous SGLT2 inhibitors have provided a detailed map of these interactions. For example, the natural SGLT2 inhibitor Phlorizin has been shown to interact with residues such as Asn64, Ser66, Glu88, Ser91, Tyr263, and Gln428 through hydrogen bonding and other contacts. isfcppharmaspire.com Similarly, computational analyses of approved drugs like Canagliflozin have identified interactions with a distinct but overlapping set of residues, including His80, Tyr290, and Ser393. nih.gov These findings are crucial for understanding the structure-activity relationships (SAR) and for the rational design of novel phenoxytetrahydrofuran-based inhibitors with improved potency and selectivity.

The table below summarizes key interacting residues within the SGLT2 active site and the types of interactions observed with known inhibitors, which serve as a model for studying novel phenoxytetrahydrofuran derivatives.

Target ProteinPDB IDKnown InhibitorKey Interacting ResiduesType of InteractionDocking Score / Binding Energy
SGLT23DH4PhlorizinAsn64, Ser66, Ala63, Ser91, Tyr263, Glu88, Gln428Hydrogen Bonding, Hydrophobic-12.118 kcal/mol
SGLT2N/ACanagliflozinGly79, His80, Tyr150, Lys154, Trp289, Tyr290, Ser393Hydrogen Bonding, Hydrophobic-57.1803 kcal/mol (MM/GBSA)
SGLT2N/AFormononetinPhe98, Glu99, Gln457, Ser460Hydrogen Bonding, HydrophobicN/A
SGLT27VSI1-kestosePhe98, Glu99, Ser287Hydrogen BondingN/A

Following molecular docking, molecular dynamics (MD) simulations are often conducted to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. jppres.comnih.gov These simulations provide insights into the dynamic behavior of the complex, confirming the stability of key interactions and helping to refine the understanding of the binding mechanism. jppres.combiointerfaceresearch.com The calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) further corroborates the docking scores and provides a more accurate estimation of binding affinity. nih.gov Through these computational investigations, researchers can effectively screen virtual libraries of this compound derivatives, prioritize candidates for synthesis, and guide the optimization of lead compounds to develop novel and effective SGLT2 inhibitors. nih.govresearchgate.net

Applications of Phenoxytetrahydrofuran Scaffolds in Complex Molecule Synthesis

Strategic Role as Chiral Building Blocks in Asymmetric Synthesis

The chiral nature of substituted 2-phenoxytetrahydrofurans makes them invaluable assets in the field of asymmetric synthesis. advatechgroup.comwiley.com Enantiomerically pure forms of these compounds serve as key starting materials or intermediates, allowing for the stereocontrolled synthesis of complex target molecules. wiley.com The defined stereochemistry of the tetrahydrofuran (B95107) ring directs the spatial orientation of subsequent reactions, which is critical for achieving the desired biological activity in the final product.

The synthesis of these chiral building blocks often employs methods such as asymmetric catalysis or the use of chiral auxiliaries to establish the required stereocenters. The (S)-enantiomer, for instance, is a crucial component in the synthesis of several important pharmaceutical agents. Its ability to form specific interactions, such as hydrogen bonds via the tetrahydrofuran oxygen, with biological targets like enzyme receptor pockets underscores the importance of its stereochemical purity.

Precursors and Intermediates in the Synthesis of Pharmacologically Relevant Compounds

The 2-phenoxytetrahydrofuran scaffold is a recurring structural motif in a variety of pharmacologically active compounds. Its derivatives are pivotal intermediates in the synthesis of drugs targeting a range of diseases.

One of the most prominent applications of this compound derivatives is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. informahealthcare.com These inhibitors work by reducing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. patsnap.com The diarylmethane core structure, common to many SGLT2 inhibitors, is often constructed using a this compound-containing fragment. acs.orgacs.orgresearchgate.net

Empagliflozin (B1684318): The synthesis of Empagliflozin heavily relies on a chiral (S)-3-phenoxytetrahydrofuran intermediate. google.com Synthetic routes often involve the coupling of a substituted benzyl (B1604629) phenol (B47542) with an appropriate (S)-3-hydroxytetrahydrofuran derivative. informahealthcare.compatsnap.com A key step is the Friedel-Crafts acylation to form a diarylketone, which is subsequently reduced to the diarylmethane core of Empagliflozin. informahealthcare.comacs.org For example, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran is a key intermediate that undergoes a lithium-halogen exchange followed by coupling with a protected gluconolactone (B72293) to build the final structure of Empagliflozin. informahealthcare.comchina-sinoway.comgoogleapis.com

Dapagliflozin: Similar to Empagliflozin, the synthesis of Dapagliflozin also utilizes a diarylmethane structure that can be derived from precursors containing a phenoxytetrahydrofuran-like scaffold. acs.orgresearchgate.net The general strategy involves the formation of a C-aryl glucoside, where one of the aryl rings is substituted with a group that can be traced back to a phenoxy-ether linkage.

Canagliflozin: The synthesis of Canagliflozin also involves a key diarylmethane intermediate. acs.orgacs.org The preparation of this intermediate can be achieved through methods like Friedel-Crafts acylation followed by reduction, where one of the aromatic components is derived from a phenoxy-substituted precursor. acs.orggoogle.comgoogle.com

Luseogliflozin: The synthesis of Luseogliflozin follows a similar pattern, employing a diarylmethane key intermediate which is constructed from precursor molecules. acs.orgacs.orgresearchgate.net The synthesis of this C-glucoside involves coupling a glucose derivative with an aglycone that contains the essential structural features, often prepared through multi-step sequences. researchgate.net

Table 1: SGLT2 Inhibitors Synthesized Using Phenoxytetrahydrofuran Intermediates

Drug NameKey Intermediate Containing Phenoxytetrahydrofuran Scaffold
Empagliflozin (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran china-sinoway.com
Dapagliflozin Diarylketone precursors for diarylmethane synthesis acs.org
Canagliflozin Diarylketone precursors for diarylmethane synthesis acs.org
Luseogliflozin Diarylketone precursors for diarylmethane synthesis acs.org

Derivatives of this compound have been instrumental in the development of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.gov These modulators enhance excitatory neurotransmission and are being investigated for their potential to treat cognitive deficits in neurological disorders like schizophrenia. nih.govresearchgate.net

Rational drug design has led to the creation of potent AMPA receptor potentiators incorporating a tetrahydrofuran ether structure. For instance, converting an acyclic lead compound into a conformationally constrained tetrahydrofuran scaffold improved interactions with the human GluA2 ligand-binding domain. nih.gov A notable example is N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide, a potent potentiator developed through this approach. nih.gov

The tetrahydrofuran ring system, including phenoxy-substituted derivatives, has been explored in the design of HIV protease inhibitors. nih.gov These inhibitors often feature P2 ligands that interact with the active site of the viral protease. nih.govnih.govdiva-portal.org The design of these ligands aims to enhance binding affinity and improve the resistance profile of the inhibitors. Symmetrical and unsymmetrical inhibitors have been synthesized using 4-aminotetrahydrofuran derivatives, which can be prepared from chiral precursors. nih.gov X-ray crystallography studies of inhibitor-protease complexes have been crucial in understanding the binding interactions and guiding the design of more potent inhibitors. nih.govnih.gov

Exploration in Materials Science Applications

The application of this compound derivatives extends beyond pharmaceuticals into the realm of materials science. These compounds can serve as monomers or additives in the creation of polymers with specialized properties. xdbiochems.com For instance, incorporating phenoxytetrahydrofuran moieties into polymer backbones can influence their thermal stability and mechanical properties. vulcanchem.com Derivatives of this compound have been explored as crosslinking agents to form polymer networks with enhanced durability, finding potential use in coatings, adhesives, and sealants. xdbiochems.com Furthermore, the unique electronic and structural characteristics of these compounds have led to investigations into their use in organic electronics and optoelectronics, such as in the development of organic semiconductors or light-emitting materials. xdbiochems.com

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Phenoxytetrahydrofuran in laboratory settings?

  • Methodological Answer : Always wear protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. Use fume hoods for ventilation to prevent inhalation. In case of exposure, immediately move to fresh air and consult a physician, providing the safety data sheet for reference . Waste must be segregated and disposed of via certified hazardous waste management services to minimize environmental impact .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity. Infrared (IR) spectroscopy helps identify functional groups like the phenoxy and tetrahydrofuran rings. Cross-reference spectral data with established databases (e.g., NIST Chemistry WebBook) to validate results .

Q. What solvents and reaction conditions are optimal for synthesizing this compound derivatives?

  • Methodological Answer : Tetrahydrofuran (THF) is commonly used as a solvent due to its polarity and ability to stabilize intermediates. Reactions often proceed under inert atmospheres (e.g., nitrogen) at controlled temperatures (0–25°C). For example, NaH in THF has been employed for deprotonation steps in analogous syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound analogs?

  • Methodological Answer : Systematically vary reaction parameters (e.g., catalyst loading, temperature, solvent purity) to identify critical factors. Use Design of Experiments (DoE) frameworks to optimize conditions. Compare results with literature data while accounting for differences in starting material quality or analytical methods (e.g., HPLC vs. GC for purity assessment) .

Q. What strategies are effective for studying the opioid receptor binding affinity of this compound-based compounds?

  • Methodological Answer : Conduct in vitro competitive binding assays using human μ-opioid receptor (MOR) membranes. Radiolabeled ligands (e.g., [³H]DAMGO) quantify displacement potency. Pair this with functional assays (e.g., GTPγS binding) to assess agonist/antagonist activity. Validate findings via computational docking studies to map interaction sites .

Q. How can structural modifications to this compound enhance its metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorination) to reduce oxidative degradation. Use liver microsomal assays to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots. Deuterium incorporation at vulnerable positions can further stabilize the molecule .

Q. What methodologies are suitable for analyzing environmental persistence of this compound derivatives?

  • Methodological Answer : Perform OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to track degradation products. For ecotoxicity, employ Daphnia magna or algae growth inhibition assays. Compare results with structurally similar compounds (e.g., 2-methyltetrahydrofuran) to infer environmental risks .

Data Management and Validation

Q. How should researchers address discrepancies in spectral data for this compound analogs?

  • Methodological Answer : Re-run analyses using standardized protocols (e.g., identical NMR solvent, internal reference). Cross-validate with independent techniques (e.g., X-ray crystallography for solid-state confirmation). Collaborate with shared databases to benchmark data against peer-reviewed studies .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states and reaction pathways. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects. Use cheminformatics platforms (e.g., RDKit) to generate structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.